molecular formula C7H9ClN2 B3274310 (2-Chloro-3-methylphenyl)hydrazine CAS No. 60481-39-2

(2-Chloro-3-methylphenyl)hydrazine

Cat. No. B3274310
CAS RN: 60481-39-2
M. Wt: 156.61 g/mol
InChI Key: ONBWHERHNNJUMA-UHFFFAOYSA-N
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Description

“(2-Chloro-3-methylphenyl)hydrazine” is an organic compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61300 . It is also known by the synonym "1H-Benzimidazole-6-methanol,2-chloro" .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-3-methylphenyl)hydrazine” consists of a benzene ring substituted with a chlorine atom, a methyl group, and a hydrazine group . The exact mass of the molecule is 156.04500 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Chloro-3-methylphenyl)hydrazine” are not fully detailed in the retrieved papers. The compound’s density, boiling point, and melting point are not available . Its LogP value, which indicates its solubility in water and octanol, is 2.70730 .

Scientific Research Applications

Hydrazine Sensors

Hydrazine is a powerful reducing agent and catalyst with applications in various fields. One critical area is the development of hydrazine sensors. These sensors play a crucial role in monitoring hydrazine levels to prevent toxic exposure. Researchers have fabricated disposable, cost-effective, and eco-friendly hydrazine sensors using screen-printed carbon electrodes (SPCE) modified with Ti3AlC2 MAX phase. The Ti3AlC2@SPCE sensor exhibits excellent performance, achieving a detection limit of 0.01 µM and a linear range of 1–50 µM for hydrazine sensing .

Hydrazides and Derivatives Synthesis

Hydrazine serves as a versatile precursor for synthesizing various hydrazides and related compounds. Researchers have investigated its potential for creating molecules with biological activity. These derivatives find applications in medicinal chemistry, drug development, and agrochemicals. By modifying the hydrazine structure, scientists can tailor properties such as antimicrobial, antitumor, and anti-inflammatory effects .

Electrochemical Detection

Electrochemical sensors offer advantages for hydrazine detection, including high sensitivity, selectivity, and compatibility with green analytical chemistry principles. These robust and user-friendly methods use electrochemical techniques to quantify hydrazine levels. Researchers continue to explore novel electrode materials and sensor designs to enhance sensitivity and reliability .

Future Directions

One of the future directions for the use of “(2-Chloro-3-methylphenyl)hydrazine” could be in the synthesis of new compounds with potential biological activities. For instance, metal complexes with Schiff-base 4-Chloro-3-Methyl Phenyl Hydrazine have been studied for their potential as dual inhibitors of SARS-CoV-2 .

properties

IUPAC Name

(2-chloro-3-methylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-3-2-4-6(10-9)7(5)8/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBWHERHNNJUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296929
Record name (2-Chloro-3-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-3-methylphenyl)hydrazine

CAS RN

60481-39-2
Record name (2-Chloro-3-methylphenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60481-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-3-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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